Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate
Overview
Description
“Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is a chemical compound with the CAS number 23062-51-3 . It has a molecular weight of 247.13 .
Synthesis Analysis
The synthesis of “Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” involves purification by Combiflash Isco (Redisep, 40 g Silica, 6 percent EtOAc in petroleum ether) to yield the compound as an off-white solid . The yield is 71.2 percent .Molecular Structure Analysis
The molecular formula of “Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is C10H15BrO2 . The Inchi Code is 1S/C10H15BrO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 .Physical And Chemical Properties Analysis
“Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate” is a solid at room temperature . It should be stored in a dry, sealed environment at room temperature .Scientific Research Applications
Organic Synthesis
Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate is a valuable building block in organic synthesis. Its rigid bicyclic structure and reactive bromine atom make it an ideal candidate for constructing complex organic molecules. It can be used to introduce bicyclic frameworks into target molecules, which is particularly useful in synthesizing natural products and pharmaceuticals that require a specific three-dimensional shape for biological activity .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a precursor for the synthesis of various pharmacologically active molecules. Its carboxylate group can undergo reactions to form amides, esters, and other derivatives, which are common functional groups in drug molecules. Researchers can leverage this compound to develop new medications with potential therapeutic effects against diseases .
Material Science
The unique structure of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate allows for its use in material science, particularly in the creation of polymers with novel properties. By incorporating this compound into polymer chains, scientists can alter the mechanical strength, flexibility, and thermal stability of the resulting materials, which could be beneficial for engineering applications .
Catalysis
This compound can act as a ligand in catalytic systems due to its ability to coordinate with metal centers. This is useful in various catalytic processes, including asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule. The bicyclic structure can induce chirality, making it a valuable tool in chiral catalysis .
Analytical Chemistry
In analytical chemistry, derivatives of Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate can be used as standards or reagents. For instance, its derivatives can be employed in chromatography to help identify or quantify other substances based on their interaction with the compound’s functional groups .
Chemical Education
Due to its interesting chemical properties and reactivity, this compound is also used in chemical education as a teaching tool. It provides a practical example of concepts such as stereochemistry, nucleophilic substitution reactions, and the use of protecting groups in multi-step organic syntheses .
Environmental Science
Researchers in environmental science may use this compound to study degradation processes of organic materials. Understanding how compounds like Methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate break down in the environment can inform the development of more sustainable chemicals that minimize ecological impact .
Nanotechnology
Finally, in the field of nanotechnology, this compound can be utilized to create molecular scaffolds for nanostructures. Its well-defined geometry makes it suitable for constructing nanoscale architectures, which can have applications in electronics, photonics, and drug delivery systems .
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BrO2/c1-13-8(12)9-2-5-10(11,6-3-9)7-4-9/h2-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKJFWIGJBWLTB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCC(CC1)(CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
23062-51-3 | |
Record name | methyl 4-bromobicyclo[2.2.2]octane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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